![molecular formula C12H18ClN5O B14013189 N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazolopyrimidines, which are known for their pharmacological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the formation of the pyrazolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as pyrazole and pyrimidine derivatives under specific conditions.
Substitution Reactions: The next step involves introducing the amino and methyl groups at specific positions on the pyrazolopyrimidine core. This is usually done through substitution reactions using reagents like alkyl halides and amines.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, amines, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological activities, including its potential use in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in chemical manufacturing.
作用机制
The mechanism of action of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
相似化合物的比较
Similar Compounds
- N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- N-(2-Amino-2-methylpropyl)-pyrazolo[1,5-a]pyrimidine
Uniqueness
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications.
属性
分子式 |
C12H18ClN5O |
|---|---|
分子量 |
283.76 g/mol |
IUPAC 名称 |
N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-8-4-10-14-5-9(6-17(10)16-8)11(18)15-7-12(2,3)13;/h4-6H,7,13H2,1-3H3,(H,15,18);1H |
InChI 键 |
WLCDLOKLCATGDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


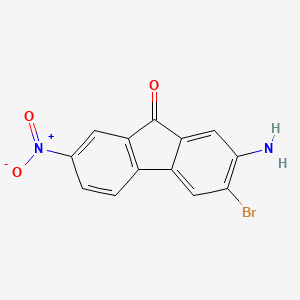
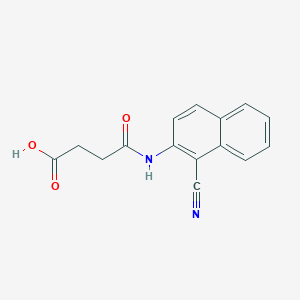

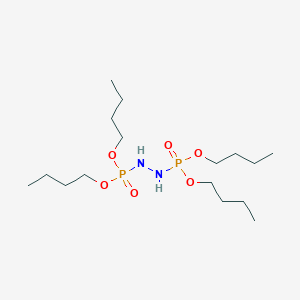
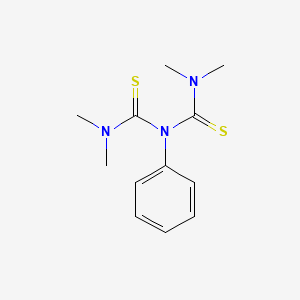
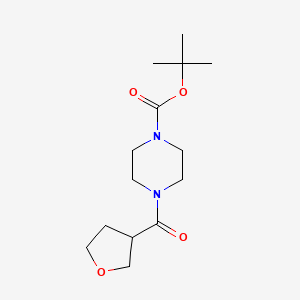
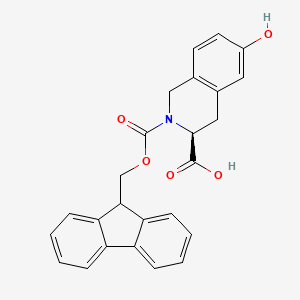
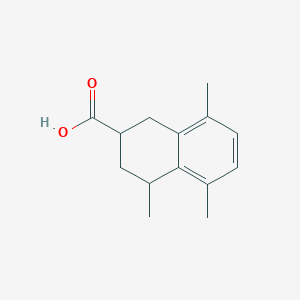
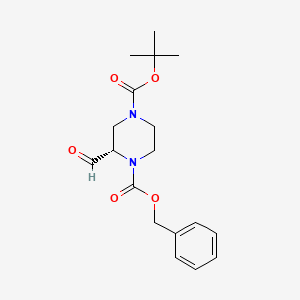
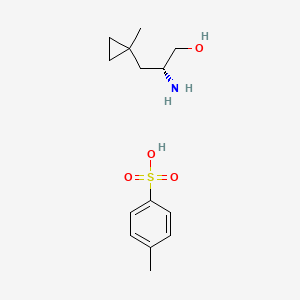
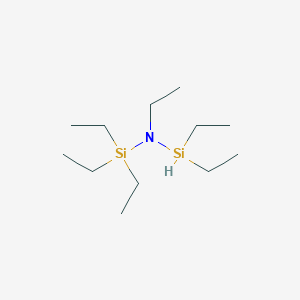
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
